molecular formula C15H13Cl2N3 B5537557 (2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine

(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine

Cat. No. B5537557
M. Wt: 306.2 g/mol
InChI Key: ZQMZRHDICAIAPU-UHFFFAOYSA-N
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Description

(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of (2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cellular processes. For example, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been found to inhibit the activity of tubulin, a protein that is involved in cell division.
Biochemical and Physiological Effects:
(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process by which cells undergo programmed cell death. It has also been found to inhibit cell proliferation and migration. Additionally, this compound has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is its broad-spectrum antimicrobial activity. This makes it a useful compound for studying the mechanisms of bacterial, fungal, and viral infections. Additionally, its anticancer properties make it a valuable compound for investigating cancer biology and developing new cancer therapies. However, one of the limitations of this compound is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on (2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the investigation of its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxic effects on cells. Finally, there is a need for more research on the use of (2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine as a fluorescent probe for imaging cellular structures.

Synthesis Methods

Several methods have been developed for the synthesis of (2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine. One of the most commonly used methods involves the reaction of 2,5-dichloroaniline with 1-methyl-1H-benzimidazole in the presence of a suitable base and solvent. The reaction proceeds under reflux conditions and yields the desired product in good yields. Other methods include the use of palladium-catalyzed coupling reactions, microwave-assisted synthesis, and one-pot multicomponent reactions.

Scientific Research Applications

(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has been studied for its potential applications in biomedical research. It has been shown to exhibit antibacterial, antifungal, and antiviral activities. Additionally, this compound has been found to have anticancer properties and has been studied for its potential use in cancer therapy. It has also been investigated for its potential use as a fluorescent probe for imaging cellular structures.

properties

IUPAC Name

2,5-dichloro-N-[(1-methylbenzimidazol-2-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3/c1-20-14-5-3-2-4-12(14)19-15(20)9-18-13-8-10(16)6-7-11(13)17/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMZRHDICAIAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline

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